molecular formula C9H6N3NaO2 B2374557 Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1613023-53-2

Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2374557
CAS No.: 1613023-53-2
M. Wt: 211.156
InChI Key: WWUFBZBELGZMQG-UHFFFAOYSA-M
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Description

Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a phenyl group attached to the triazole ring, which can enhance its biological activity and stability.

Mechanism of Action

Target of Action

1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies suggest that these derivatives may interact with the binding pocket of the aromatase enzyme, which could be a possible target .

Mode of Action

1,2,3-triazole moieties are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The ability of 1,2,4-triazole rings to form hydrogen bonds with different targets can potentially improve the bioavailability of the compound .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against the hela cell line . Additionally, triazole-pyrimidine hybrid compounds have demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the synthesis of 1,2,3-triazoles has been successfully carried out under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst , suggesting that the synthesis environment can impact the yield of these compounds.

Chemical Reactions Analysis

Types of Reactions: Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Properties

IUPAC Name

sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.Na/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H,13,14)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUFBZBELGZMQG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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